![molecular formula C19H17N3O2 B2510257 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide CAS No. 922863-43-2](/img/structure/B2510257.png)
2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide, also known as MPPO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Discovery of Histamine H3 Receptor Antagonists
Research into pyridazin-3-one derivatives, similar in structure to the compound , led to the discovery of potent, selective histamine H3 receptor inverse agonists, such as CEP-26401 (irdabisant), with applications in treating attentional and cognitive disorders. This compound demonstrated high affinity for histamine H3 receptors, selectivity over other histamine receptor subtypes, and ideal pharmaceutical properties for CNS drug development, including minimal metabolism and good pharmacokinetic properties across species (Hudkins et al., 2011).
Synthesis of Pyridazin-3-one Derivatives
A study on the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives explored their utility in creating fused azines. This research established a general route for synthesizing these derivatives, leading to products with potential pharmacological applications (Ibrahim & Behbehani, 2014).
Antisecretory and Antiulcer Activity
Pyridazinone derivatives were synthesized and evaluated for their antisecretory and antiulcer activities, demonstrating potent efficacy and highlighting the therapeutic potential of these compounds in gastrointestinal disorders. The structure-activity relationships of these derivatives provided insights into the development of more effective and less toxic drugs for treating ulcers (Yamada et al., 1981).
Pharmacological Properties of Histamine H3 Receptor Antagonists
ABT-288, a potent and selective histamine H3 receptor antagonist, was investigated for its pharmacological properties and procognitive effects. It demonstrated the ability to enhance central neurotransmitter release, making it a candidate for treating cognitive disorders. This compound showed broad procognitive efficacy in rodents and favorable drug-like properties, supporting its advancement to clinical trials (Esbenshade et al., 2012).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its structure, it may potentially interfere with pathways involving similar chemical structures or functional groups .
Pharmacokinetics
Its molecular weight, polarity, and other physicochemical properties suggest that it may have reasonable bioavailability .
properties
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-7-9-15(10-8-14)17-11-12-19(24)22(21-17)13-18(23)20-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETDBBUIKYIQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.